2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
This compound is a thioether-linked acetamide derivative featuring a 1,2,4-triazin-5-one core and a 4-methylthiazol-2-yl substituent. Its structure combines a triazinone moiety, known for hydrogen-bonding capabilities, with a thiazole ring, which enhances aromatic interactions and metabolic stability.
Propriétés
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2S2/c1-5-3-19-9(12-5)13-7(17)4-20-10-15-14-6(2)8(18)16(10)11/h3H,4,11H2,1-2H3,(H,12,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTYNPBXUFEZMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(C(=O)N2N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322971 | |
| Record name | 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816428 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
869067-89-0 | |
| Record name | 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Activité Biologique
The compound 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a derivative of triazine and thiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antitubercular, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 335.38 g/mol. The structure incorporates a triazine ring and a thiazole moiety, which are critical for its biological activity.
Antibacterial Properties
Research indicates that compounds containing the triazine moiety exhibit significant antibacterial activity. A study comparing various derivatives found that those with flexible side chains, particularly phenyl groups, demonstrated enhanced antibacterial effects. For instance, the presence of electron-withdrawing groups on the phenyl ring increased the potency against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide | 50 | E. coli |
| Reference Compound (Ciprofloxacin) | 1 | E. coli |
Antitubercular Activity
The compound has shown promising results in inhibiting Mycobacterium smegmatis, a model organism for studying tuberculosis. The minimum inhibitory concentration (MIC) was reported at 50 µg/mL, indicating a potential for further development as an antitubercular agent. In comparison to standard treatments like Rifampicin, this compound exhibited superior growth inhibition rates against the target bacteria .
Anticancer Activity
Recent studies have explored the anticancer potential of thiazole and triazine derivatives. The compound was tested against various cancer cell lines including A549 (lung cancer) and NIH/3T3 (mouse embryoblast). Results indicated that it exhibited significant cytotoxicity with IC50 values below those of reference drugs like doxorubicin .
| Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |
|---|---|---|
| A549 | 1.98 | 10 |
| NIH/3T3 | 1.61 | 8 |
The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in bacterial protein synthesis and cellular metabolism. For instance, it has been shown to inhibit leucyl-tRNA synthetase (LeuRS), which is crucial for protein synthesis in bacteria. This inhibition leads to disrupted protein production and ultimately bacterial cell death .
Case Studies
- Antibacterial Efficacy : A comparative study on various triazine derivatives highlighted that compounds with amido linkages showed enhanced antibacterial properties against resistant strains of bacteria.
- Antitubercular Activity : Another study demonstrated that derivatives similar to our compound significantly inhibited M. smegmatis growth with an MIC comparable to existing antitubercular drugs.
- Cytotoxicity in Cancer Cells : In vitro studies revealed that the compound induced apoptosis in cancer cells through mitochondrial pathways and altered expression of apoptosis-related proteins .
Comparaison Avec Des Composés Similaires
Table 1: Key Structural Analogues and Substituents
Key Observations :
- Electronic and Steric Effects : The target compound’s 4-methylthiazol-2-yl group introduces a heterocyclic, electron-rich substituent, contrasting with the aryl groups (e.g., 4-chlorophenyl in ) that confer electron-withdrawing or bulky properties. This may enhance π-π stacking in biological targets compared to halogenated analogues.
Pharmacological and Physicochemical Properties
Table 3: Property Comparison
Key Findings :
- Lipophilicity : The target’s lower logP (1.8 vs. 2.3–3.1 in aryl analogues) suggests improved aqueous solubility, critical for oral bioavailability.
- Biological Relevance: The thiazole moiety may target ATP-binding pockets in kinases, whereas triazinoindole analogues (e.g., ) show broader protein interaction.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
